molecular formula C26H28N4O5S B2996790 N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111998-38-9

N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2996790
CAS No.: 1111998-38-9
M. Wt: 508.59
InChI Key: VCLRJVNPHNEFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O5S and its molecular weight is 508.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with structural similarities to N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of novel 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and tested on 60 cancer cell lines, showing appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the potential utility of such compounds in anticancer research (M. M. Al-Sanea et al., 2020).

Antimicrobial Applications

Similar compounds have also been investigated for their antimicrobial properties. A study on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed that these compounds have good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S/c1-29-15-19(17-8-6-5-7-9-17)23-24(29)25(32)30(12-13-33-2)26(28-23)36-16-22(31)27-20-14-18(34-3)10-11-21(20)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLRJVNPHNEFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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